molecular formula C19H21ClN4O3 B2995561 N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1396886-23-9

N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No. B2995561
CAS RN: 1396886-23-9
M. Wt: 388.85
InChI Key: KJROATRHRZSLIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a cyclopropane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities . The compound can serve as a key intermediate in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine and aripiprazole, indicating the compound’s significance in medicinal chemistry.

Anti-tubercular Agents

Research has indicated the potential of piperazine derivatives as potent anti-tubercular agents . The compound could be used to design and synthesize novel benzamide derivatives with significant activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis.

Pharmacological Research

In pharmacology, the compound’s derivatives have been evaluated for their efficacy and safety in various assays, including in vitro MTT assays to determine cytotoxicity and IC50 values . This highlights its role in the discovery and optimization of new pharmacologically active agents.

Biochemical Studies

The compound’s derivatives can be used in biochemical studies to understand the interaction of small molecules with biological targets. It can help in elucidating the mechanism of action of new drugs and in the development of biochemical assays.

Chemical Research

In chemical research, the compound is valuable for studying the synthesis of heterocyclic compounds. It can be used to explore new synthetic pathways and reactions, contributing to the advancement of organic synthesis methodologies .

Industrial Processes

The compound may find applications in industrial processes, particularly in the synthesis of complex organic molecules. Its derivatives could be used as intermediates in the large-scale production of pharmaceuticals and other chemicals .

properties

IUPAC Name

N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-12-2-5-14(20)10-16(12)23-6-8-24(9-7-23)18(26)15-11-27-19(21-15)22-17(25)13-3-4-13/h2,5,10-11,13H,3-4,6-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROATRHRZSLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

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